molecular formula C10H17N3O B13339202 5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13339202
M. Wt: 195.26 g/mol
InChI Key: NHHRSNIJMLGATO-UHFFFAOYSA-N
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Description

5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridinone core, which is a versatile scaffold in medicinal chemistry, and an aminoethyl side chain that imparts additional reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aldehyde and an amine, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl side chain allows for binding to active sites, while the pyridinone core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol: This compound shares the dimethylaminoethyl side chain but has a different core structure.

    2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylaminoethyl group, commonly used in polymer chemistry.

Uniqueness

What sets 5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one apart is its pyridinone core, which provides unique reactivity and binding properties not found in the similar compounds mentioned above. This makes it particularly valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-amino-1-[2-(dimethylamino)ethyl]-4-methylpyridin-2-one

InChI

InChI=1S/C10H17N3O/c1-8-6-10(14)13(7-9(8)11)5-4-12(2)3/h6-7H,4-5,11H2,1-3H3

InChI Key

NHHRSNIJMLGATO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCN(C)C

Origin of Product

United States

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